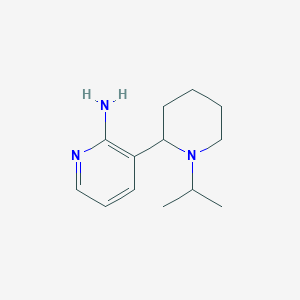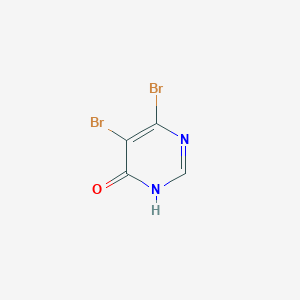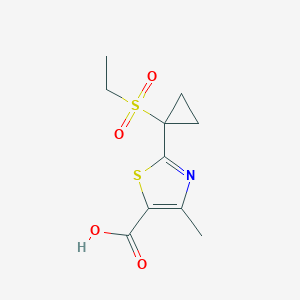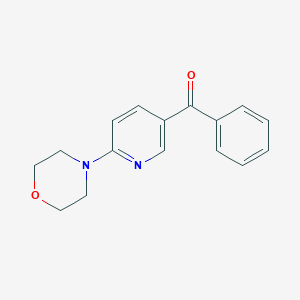
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione est un composé hétérocyclique qui présente un cycle pipéridine fusionné à un cycle pyridine avec un groupe thione. Ce composé fait partie de la classe plus large des dérivés de la pipéridine, connus pour leurs rôles importants en chimie médicinale et dans les applications pharmaceutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 2-bromo-3-(1-isopropylpipéridin-2-yl)pyridine avec la thiourée en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant polaire comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les réacteurs à flux continu et les plateformes de synthèse automatisée sont souvent utilisés pour garantir une qualité et une efficacité de production constantes .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le groupe thione en groupe thiol en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Amines, alcoolates, solvants halogénés.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols.
Substitution : Divers dérivés de la pyridine substitués.
Applications de recherche scientifique
La 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme un agent thérapeutique potentiel en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione implique son interaction avec des cibles moléculaires spécifiques. Le groupe thione peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui conduit à l'inhibition de l'activité enzymatique. De plus, les cycles pipéridine et pyridine peuvent interagir avec divers récepteurs et canaux ioniques, modulant leur activité et conduisant à des effets thérapeutiques .
Applications De Recherche Scientifique
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-3-(1-isopropylpipéridin-2-yl)pyridine : Un précurseur dans la synthèse du composé cible.
2-Chloro-4-(2-(1-isopropylpipéridin-2-yl)éthyl)pyridine : Un autre dérivé pipéridine-pyridine avec des applications thérapeutiques potentielles
Unicité
La 3-(1-Isopropylpipéridin-2-yl)pyridine-2(1H)-thione est unique en raison de son groupe thione, qui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés pipéridine-pyridine. Cette singularité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C13H20N2S |
|---|---|
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
3-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15-9-4-3-7-12(15)11-6-5-8-14-13(11)16/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,14,16) |
Clé InChI |
XLVUXPKXOVRETI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCCC1C2=CC=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)












